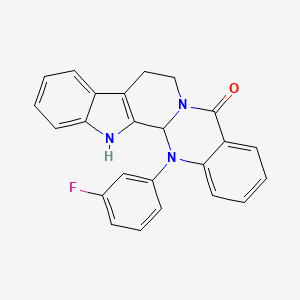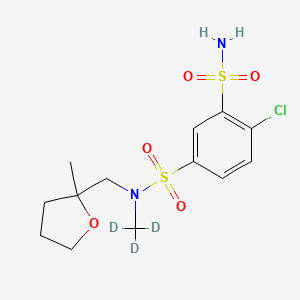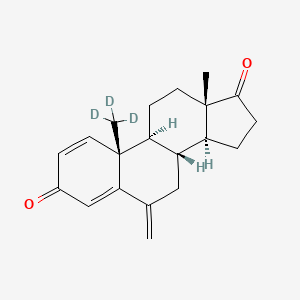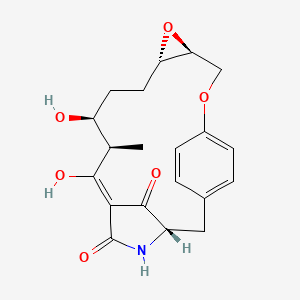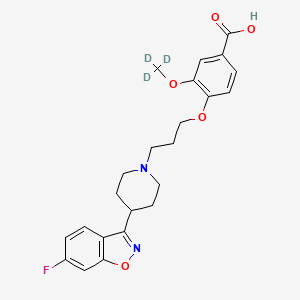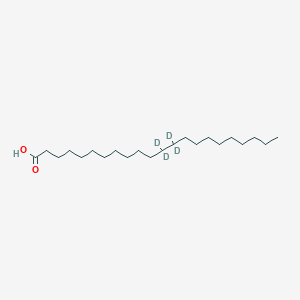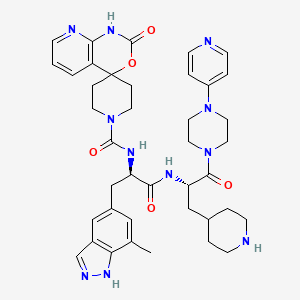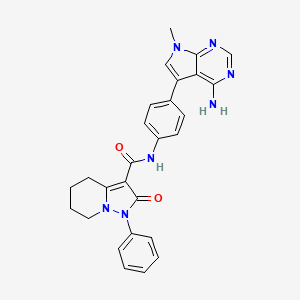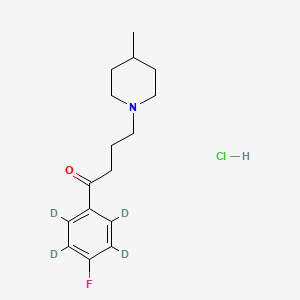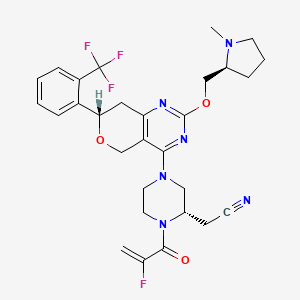
KRAS G12C inhibitor 26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12C inhibitor 26 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth . This compound specifically binds to the mutant KRAS protein, inhibiting its activity and thereby suppressing cancer progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 26 involves multiple steps, including the formation of key intermediates and final coupling reactions . The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and reduction . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale . The process is optimized for scalability, cost-effectiveness, and environmental sustainability . Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
KRAS G12C inhibitor 26 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are intermediates and derivatives of this compound, which are further purified and characterized to ensure their suitability for biological applications .
Aplicaciones Científicas De Investigación
KRAS G12C inhibitor 26 has a wide range of scientific research applications:
Mecanismo De Acción
KRAS G12C inhibitor 26 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein . This binding locks the protein in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, this compound effectively suppresses cancer cell proliferation and induces apoptosis .
Comparación Con Compuestos Similares
KRAS G12C inhibitor 26 is compared with other similar compounds such as sotorasib and adagrasib . While all these inhibitors target the KRAS G12C mutation, this compound is unique in its binding affinity and selectivity . It has shown improved efficacy in preclinical models and is being investigated for its potential to overcome resistance mechanisms observed with other inhibitors .
List of Similar Compounds
Propiedades
Fórmula molecular |
C29H32F4N6O3 |
|---|---|
Peso molecular |
588.6 g/mol |
Nombre IUPAC |
2-[(2S)-1-(2-fluoroprop-2-enoyl)-4-[(7S)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-[2-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C29H32F4N6O3/c1-18(30)27(40)39-13-12-38(15-19(39)9-10-34)26-22-17-41-25(21-7-3-4-8-23(21)29(31,32)33)14-24(22)35-28(36-26)42-16-20-6-5-11-37(20)2/h3-4,7-8,19-20,25H,1,5-6,9,11-17H2,2H3/t19-,20-,25-/m0/s1 |
Clave InChI |
QHAKQJHNFQRVOF-RLSLOFABSA-N |
SMILES isomérico |
CN1CCC[C@H]1COC2=NC3=C(CO[C@@H](C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN([C@H](C5)CC#N)C(=O)C(=C)F |
SMILES canónico |
CN1CCCC1COC2=NC3=C(COC(C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN(C(C5)CC#N)C(=O)C(=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


